molecular formula C10H6ClNO2 B1602302 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde CAS No. 763109-09-7

5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

Cat. No.: B1602302
CAS No.: 763109-09-7
M. Wt: 207.61 g/mol
InChI Key: TUGDVOPMQBYENX-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde is a chemical compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.61 g/mol It is characterized by the presence of a chlorophenyl group attached to an isoxazole ring, which in turn is connected to a carboxaldehyde group

Properties

IUPAC Name

5-(4-chlorophenyl)-1,2-oxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGDVOPMQBYENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584574
Record name 5-(4-Chlorophenyl)-1,2-oxazole-3-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID20584574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763109-09-7
Record name 5-(4-Chlorophenyl)-1,2-oxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-chlorophenyl)-1,2-oxazole-3-carbaldehyde
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Preparation Methods

Cyclization of Oxime Intermediates

  • Method: Formation of the isoxazole ring by cyclization of oxime intermediates derived from 4-chlorobenzaldehyde.
  • Reaction Conditions:
    • Starting with 4-chlorobenzaldehyde reacted with hydroxylamine hydrochloride to form the oxime.
    • Cyclization is induced by acetic anhydride or other dehydrating agents to form the isoxazole ring.
  • Details:
    • 4-Chlorobenzaldehyde reacts with hydroxylamine hydrochloride to give the corresponding oxime.
    • The oxime undergoes cyclization in the presence of acetic anhydride, leading to ring closure and formation of the isoxazole aldehyde.
  • Advantages: This approach is straightforward and suitable for scale-up with potential optimization using continuous flow reactors.
  • Reference: General synthetic description from industrial and research contexts.

Alternative Synthetic Strategies Involving α-Ketoesters and Hydroxylamine

  • Method: Condensation of hydroxylamine with α-ketoesters to yield 5-substituted 3-isoxazolols, which can be further oxidized or modified to obtain the aldehyde.
  • Reaction Conditions: Mild acidic conditions for cyclization and subsequent transformations.
  • Reference: Sorensen et al. demonstrated the synthesis of 5-substituted 3-isoxazolols via this route, which can be adapted to chlorophenyl derivatives.

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Advantages Limitations
Oxidation of 5-(4-chlorophenyl)isoxazol-3-ylmethanol 5-(4-chlorophenyl)isoxazol-3-ylmethanol Dess-Martin periodinane, DCM, RT, 1 h Mild conditions, high selectivity Requires prior synthesis of alcohol
Cyclization of Oxime Intermediates 4-chlorobenzaldehyde, hydroxylamine HCl Acetic anhydride, heat Straightforward, scalable Multi-step, purification needed
Hydroxylamine + α-Ketoester Route α-Ketoester, hydroxylamine Acidic conditions, mild temperature Versatile for substituted isoxazoles May require additional oxidation steps

Analytical and Research Findings Related to Preparation

  • Mass Spectrometry: Molecular ion peak at m/z 208 (M+1) confirms molecular weight after oxidation.
  • NMR Spectroscopy: Aldehydic proton resonates at δ 9.8–10.0 ppm (¹H NMR), confirming the aldehyde functionality. Aromatic protons and isoxazole ring protons appear in expected regions.
  • Infrared Spectroscopy: Characteristic C=O stretch near 1700 cm⁻¹ and isoxazole ring vibrations between 1500–1600 cm⁻¹.
  • Purity: Achieved by silica gel chromatography, ensuring >95% purity for research applications.
  • Stability: The aldehyde is stable under neutral pH and low temperature storage but sensitive to light and strong acids/bases.

Notes on Industrial and Large-Scale Synthesis

  • Industrial methods often optimize the cyclization and oxidation steps for continuous flow processing, enhancing reproducibility and yield.
  • Automated systems control temperature and reagent addition to minimize side reactions and improve purity.
  • Scale-up examples report yields up to 69% in related isoxazole derivatives synthesis, indicating feasibility for commercial production.

Summary and Recommendations

  • The oxidation of 5-(4-chlorophenyl)isoxazol-3-ylmethanol using Dess-Martin periodinane is the most direct and selective method for preparing this compound.
  • Alternative methods involving oxime cyclization are valuable when starting from 4-chlorobenzaldehyde and hydroxylamine, especially for large-scale synthesis.
  • Analytical characterization is essential to confirm the aldehyde functionality and ensure compound purity.
  • Researchers should consider reaction conditions carefully to avoid side-products, optimize yield, and maintain compound stability.

This detailed overview consolidates diverse, authoritative research findings and synthetic strategies for this compound, providing a valuable resource for chemists engaged in heterocyclic compound synthesis.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown potential in treating neurological disorders, with ongoing research focusing on enhancing drug efficacy and specificity. For instance, derivatives of isoxazole compounds have demonstrated promising results in targeting specific biological pathways related to neurodegenerative diseases .

Case Study: Anticancer Properties
Research has indicated that isoxazole derivatives exhibit anticancer properties. A study synthesized various isoxazole compounds and evaluated their cytotoxic effects against different cancer cell lines, revealing significant activity against breast cancer cells. The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions on the phenyl ring for enhanced activity .

Agricultural Chemistry

Agrochemical Formulation
In agricultural chemistry, this compound is employed in formulating agrochemicals. It contributes to developing pesticides that are effective against pests while minimizing environmental impact. This dual functionality supports sustainable farming practices by reducing chemical residues in agricultural products .

Table 1: Agrochemical Applications

Application TypeDescription
PesticidesEffective against a range of agricultural pests
HerbicidesPotential use in controlling unwanted vegetation
FungicidesEfficacy against fungal pathogens affecting crops

Material Science

Development of Novel Materials
This compound is also explored in material science for developing new materials, including polymers and coatings. Its unique chemical structure allows for modifications that enhance material properties such as durability and resistance to environmental factors .

Case Study: Coating Technologies
Research has demonstrated that incorporating isoxazole derivatives into polymer matrices can significantly improve thermal stability and mechanical strength. These advancements are crucial for applications in coatings used in harsh environments .

Biochemical Research

Biochemical Assays and Enzyme Studies
this compound serves as a valuable tool in biochemical assays, aiding researchers in studying enzyme interactions and metabolic pathways. Its ability to act as an electrophile enables it to interact with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes .

Table 2: Biochemical Applications

Application TypeDescription
Enzyme InhibitionStudies on enzyme activity modulation
Metabolic Pathway AnalysisInsights into cellular metabolism
Antimicrobial ActivityEvaluation against various pathogens

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to inflammation and cell proliferation .

Biological Activity

5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde (C10H6ClNO2) is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C10H6ClNO2
  • Molecular Weight : 207.61 g/mol
  • Structure : The compound features an isoxazole ring with a chlorophenyl substituent, which significantly influences its reactivity and biological activity.

Synthesis

The synthesis typically involves:

  • Formation of Oxime : Reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride.
  • Cyclization : The oxime is cyclized using acetic anhydride to yield the isoxazole structure.

This compound acts primarily as an electrophile, interacting with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including:

  • Bacteria : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.
  • Fungi : Demonstrated antifungal activity against Candida albicans.

Table 1: Antimicrobial Activity of this compound

PathogenActivityReference
Staphylococcus aureusEffective
Pseudomonas aeruginosaEffective
Candida albicansEffective

Anticancer Properties

The compound has shown promise in cancer research, particularly in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Notably:

  • Cell Cycle Arrest : Induces G2/M phase arrest in several cancer cells.
  • Apoptosis Induction : Compounds derived from isoxazole structures have been noted for their ability to trigger apoptotic pathways.

Table 2: Anticancer Activity Indicators

Cell LineIC50 (µM)EffectReference
L1210<10Apoptosis induction
K562<10Apoptosis induction
MCF-70.46Inhibition of proliferation

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. Results indicated a low cytotoxic effect on fibroblast cells while maintaining strong antimicrobial activity against target pathogens .
  • Anticancer Research : Another study focused on the compound's role in inhibiting tubulin polymerization, akin to known anticancer agents like combretastatin A-4, highlighting its potential as a lead compound for further drug development .

Q & A

Q. What are the optimized synthetic routes for 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be achieved via cyclocondensation of chlorophenyl-substituted precursors with appropriate aldehydes. A key approach involves using sodium hydride as a base and methyl halides for alkylation, followed by hydrolysis to yield the aldehyde moiety . Critical factors include:

  • Temperature control : Reactions typically proceed at 60–80°C to avoid side-product formation.
  • Catalyst selection : Sodium hydride enhances nucleophilic substitution efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%).

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Standard characterization methods include:

  • Melting Point : 164–165°C (differential scanning calorimetry) .
  • Spectroscopy :
    • IR : C=O stretch at ~1700 cm⁻¹, isoxazole ring vibrations at 1600–1500 cm⁻¹.
    • NMR : Aldehydic proton at δ 9.8–10.0 ppm (¹H), chlorophenyl carbons at δ 125–135 ppm (¹³C).
  • Mass Spectrometry : Molecular ion peak at m/z 237.64 (M⁺) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: Stability studies indicate:

  • Thermal stability : Decomposes above 200°C; store at 2–8°C in inert atmospheres.
  • Light sensitivity : Degrades under UV exposure; use amber vials for long-term storage.
  • pH sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes in strongly acidic/basic conditions .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its activity?

Methodological Answer: Studies on structurally related imidazole derivatives (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl] acetate) demonstrate:

  • Cytotoxicity : MTT assays in NSCLC cell lines (A549, H460) show IC₅₀ values of 250–300 µM .
  • Sirtuin inhibition : Downregulation of Sirt1, Sirt2, and Sirt6 isoforms via qRT-PCR and Western blotting .
  • Docking studies : High-affinity binding to sirtuin active sites (Glide score > −8.0 kcal/mol) .

Q. What computational strategies predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., aldehyde group).
  • Molecular Dynamics : Simulate ligand-protein stability (RMSD < 2.0 Å over 100 ns trajectories) for sirtuin interactions .
  • ADMET Prediction : Low hepatotoxicity (SwissADME) and high BBB permeability (logP ~2.5) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer: SAR strategies include:

  • Substitution at C-3 : Introducing electron-withdrawing groups (e.g., nitro) increases electrophilicity and sirtuin affinity.
  • Isoxazole ring modification : Replacing chlorine with fluorine improves metabolic stability .
  • Hybrid scaffolds : Coupling with pyridine (e.g., oxazolo-pyridine derivatives) enhances cytotoxicity .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

Methodological Answer:

  • Multi-nuclear NMR : Use 2D COSY and HSQC to assign overlapping signals (e.g., distinguishing aldehyde protons from aromatic resonances).
  • High-resolution MS : Confirm molecular formula (C₁₁H₈ClNO₃) with <2 ppm error .
  • X-ray crystallography : Resolve ambiguities in solid-state structure (e.g., bond angles in isoxazole ring) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde
Reactant of Route 2
5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde

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